(S)-1-Methoxybutan-2-ol

Description

Stereoisomeric Significance and Chirality in Organic Chemistry

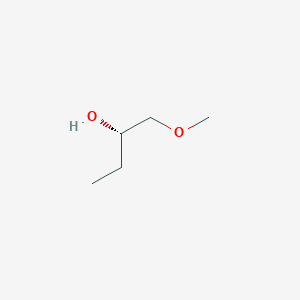

The concept of chirality is central to understanding the role of (S)-1-Methoxybutan-2-ol. A molecule is chiral if it is non-superimposable on its mirror image. This property arises from the presence of a stereocenter, which in the case of 1-methoxybutan-2-ol, is the second carbon atom (C2). This carbon is bonded to four different substituent groups: a hydrogen atom (H), a hydroxyl group (-OH), an ethyl group (-CH₂CH₃), and a methoxymethyl group (-CH₂OCH₃).

This specific three-dimensional arrangement means that 1-methoxybutan-2-ol exists as a pair of stereoisomers known as enantiomers: this compound and (R)-1-Methoxybutan-2-ol. These two molecules are mirror images of each other and, while they share the same physical properties such as boiling point and density, they differ in their interaction with plane-polarized light—a defining characteristic of chiral compounds. The precise spatial configuration of each enantiomer is critical, as biological systems and many chemical reactions can differentiate between them. scribd.com The ability to isolate and utilize a single enantiomer, like this compound, is a cornerstone of asymmetric synthesis, a field dedicated to creating stereochemically pure compounds. nptel.ac.in

Role as a Chiral Intermediate and Building Block in Advanced Synthesis

In the architecture of complex molecules, particularly pharmaceuticals and natural products, the use of enantiomerically pure starting materials and intermediates is often essential. Chiral building blocks are relatively simple molecules that possess one or more stereocenters and are used as foundational pieces in the construction of larger, more intricate chemical structures. this compound serves as such a building block, providing a pre-defined stereochemical center that can be incorporated into a target molecule, thereby controlling the stereochemical outcome of the synthesis.

The utility of this compound as a chiral intermediate stems from the reactivity of its hydroxyl and methoxy (B1213986) functional groups. The hydroxyl group can undergo a variety of chemical transformations, such as oxidation to a ketone, or esterification to form esters. smolecule.com These reactions allow for the modification of the building block and its integration into a larger synthetic pathway.

Research in asymmetric synthesis demonstrates the value of chiral fragments like this compound. For instance, recent studies have highlighted the synthesis of N-(1-methoxy-2-butyl)-n-hexylamine through the N-alkylation of n-hexylamine using 1-methoxy-2-butanol (B1294847) in the presence of a ruthenium catalyst. While this specific study may use the racemic mixture, it illustrates the potential of the 1-methoxy-2-butyl moiety as a precursor in more complex organic syntheses. Furthermore, the synthesis of related chiral molecules, such as (S)-3-amino-4-methoxy-butan-1-ol, relies on asymmetric hydrogenation techniques to establish the desired stereochemistry, underscoring the importance of such chiral motifs in synthetic chemistry. acs.org The availability of enantiopure compounds like this compound is crucial for chemists aiming to build complex chiral molecules with high stereochemical precision. nih.govorganic-chemistry.org

Table 2: Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₅H₁₂O₂ |

| (R)-1-Methoxybutan-2-ol | C₅H₁₂O₂ |

| 1-Methoxybutan-2-ol (racemic) | C₅H₁₂O₂ |

| N-(1-methoxy-2-butyl)-n-hexylamine | C₁₁H₂₅NO |

| (S)-3-amino-4-methoxy-butan-1-ol | C₅H₁₃NO₂ |

Structure

3D Structure

Properties

Molecular Formula |

C5H12O2 |

|---|---|

Molecular Weight |

104.15 g/mol |

IUPAC Name |

(2S)-1-methoxybutan-2-ol |

InChI |

InChI=1S/C5H12O2/c1-3-5(6)4-7-2/h5-6H,3-4H2,1-2H3/t5-/m0/s1 |

InChI Key |

CSZZMFWKAQEMPB-YFKPBYRVSA-N |

Isomeric SMILES |

CC[C@@H](COC)O |

Canonical SMILES |

CCC(COC)O |

Origin of Product |

United States |

Ii. Advanced Synthetic Methodologies for S 1 Methoxybutan 2 Ol

Enantioselective Synthesis Strategies

The synthesis of single-enantiomer compounds is a cornerstone of modern pharmaceutical and fine chemical production. For (S)-1-Methoxybutan-2-ol, several enantioselective strategies have been developed to ensure high stereochemical purity. These methods can be broadly categorized into the asymmetric reduction of prochiral precursors, the use of chiral auxiliaries, chirality transfer from readily available chiral molecules, and the stereocontrolled ring-opening of epoxides.

Asymmetric Reduction of Prochiral Precursors

One of the most direct and efficient routes to this compound involves the asymmetric reduction of a prochiral ketone, 3-methoxy-2-butanone. This approach introduces the chiral center in the final step, often with high enantioselectivity, by employing either catalytic asymmetric hydrogenation or biocatalytic methods.

Catalytic asymmetric hydrogenation is a powerful technique that utilizes chiral metal complexes to deliver hydrogen to a prochiral substrate in a stereoselective manner. drhazhan.com In the synthesis of this compound, this involves the reduction of 3-methoxy-2-butanone using a chiral catalyst. Ruthenium-based catalysts, particularly those with atropisomeric diphosphine ligands like MeOBIPHEP, have shown considerable success in the asymmetric hydrogenation of β-keto esters, which are structurally related to 3-methoxy-2-butanone. acs.orgacs.org These catalysts create a chiral environment around the active metal center, forcing the substrate to bind in a specific orientation and leading to the preferential formation of one enantiomer.

For instance, the asymmetric hydrogenation of methyl 4-methoxy-3-oxobutanoate, a derivative of the target precursor, using a Ru-MeOBIPHEP catalyst has been reported to produce the corresponding (S)-alcohol with high enantiomeric excess (ee). acs.org This methodology highlights the potential for achieving high levels of stereocontrol in the synthesis of this compound through carefully designed catalytic systems.

Table 1: Representative Catalysts for Asymmetric Hydrogenation

| Catalyst System | Substrate Type | Product Configuration | Reported Enantiomeric Excess (ee) |

| Ru-MeOBIPHEP | β-Keto Ester | (S) | 97-98% |

| Ru-DM-SEGPHOS | β-Enamine Ester | (S) | High |

This table showcases catalyst systems applicable to the asymmetric reduction of precursors structurally similar to 3-methoxy-2-butanone.

Biocatalysis has emerged as a green and highly selective alternative to traditional chemical methods. srce.hr Enzymes, particularly ketoreductases (KREDs) and alcohol dehydrogenases, are highly efficient in catalyzing the reduction of ketones to chiral alcohols with exceptional enantioselectivity. researchgate.netrsc.org These enzymes operate under mild conditions and often exhibit exquisite substrate specificity and stereoselectivity. researchgate.net

The enzymatic reduction of 3-methoxy-2-butanone to this compound can be achieved using whole-cell biocatalysts or isolated enzymes. For example, various microorganisms, such as certain strains of yeast and bacteria, possess carbonyl reductases that can selectively produce the (S)-enantiomer. rsc.org The process typically involves incubating the prochiral ketone with the biocatalyst in a suitable medium. The enzyme utilizes a cofactor, such as NADH or NADPH, as a hydride source for the reduction. srce.hr Engineered ketoreductases have demonstrated the ability to achieve high conversions and excellent enantiomeric excess (>99% ee) in the synthesis of chiral alcohols. rsc.org

Table 2: Comparison of Asymmetric Reduction Methods

| Method | Advantages | Disadvantages |

| Catalytic Asymmetric Hydrogenation | High efficiency, broad substrate scope, tunable catalysts. drhazhan.com | Often requires high pressure, expensive catalysts and ligands. |

| Biocatalytic Reduction | High enantioselectivity, mild reaction conditions, environmentally friendly. srce.hrresearchgate.net | Substrate inhibition, potential for lower yields, requires specific enzyme screening. rsc.org |

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are stereogenic compounds that are temporarily attached to a substrate to direct a chemical transformation in a diastereoselective manner. wikipedia.org After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.org While not as direct as catalytic asymmetric methods, this strategy offers a robust and predictable way to control stereochemistry.

In the context of synthesizing this compound, a chiral auxiliary could be attached to a precursor molecule to guide a reduction or an alkylation step. For example, a chiral auxiliary like a pseudoephedrine or an oxazolidinone could be used to form an amide or ester with a related carboxylic acid derivative. wikipedia.orgharvard.edu Subsequent reactions would be directed by the steric and electronic properties of the auxiliary, leading to the formation of the desired stereocenter. The final step would involve the cleavage of the auxiliary to release this compound. The choice of auxiliary is critical and depends on the specific reaction and desired stereochemical outcome. slideshare.net

Chirality Transfer and Chiral Pool Syntheses

Chiral pool synthesis utilizes readily available and inexpensive enantiopure natural products as starting materials. This strategy leverages the existing chirality of the starting material to construct the target molecule. For the synthesis of this compound, a potential chiral pool starting material is (S)-propylene oxide.

The synthesis would involve the ring-opening of (S)-propylene oxide with a methyl nucleophile, such as methanol (B129727) in the presence of an acid or base catalyst, to form (S)-1-methoxypropan-2-ol. ecoinvent.org Subsequent chain extension at the C1 position would be required to introduce the additional carbon atom and form the butanol backbone. This approach benefits from the high enantiomeric purity of the starting epoxide, which is transferred to the final product.

Stereocontrolled Ring-Opening Reactions of Epoxides

The ring-opening of epoxides is a versatile transformation in organic synthesis that allows for the introduction of two functional groups with controlled stereochemistry. researchgate.netresearchgate.net For the synthesis of this compound, a key intermediate would be a chiral epoxide, such as (S)-1,2-epoxybutane.

The reaction involves the nucleophilic attack of a methoxide (B1231860) source (e.g., sodium methoxide or methanol with a catalyst) on the epoxide ring. chemicalbook.com In base-catalyzed or neutral conditions, the nucleophile typically attacks the less sterically hindered carbon atom (C1), leading to the formation of this compound with inversion of configuration at the site of attack. libretexts.orgchimia.ch This SN2-type reaction is highly stereospecific, ensuring that the chirality of the starting epoxide is cleanly transferred to the product. chimia.ch The regioselectivity of the ring-opening is a critical factor and can be influenced by the reaction conditions and the nature of the nucleophile. libretexts.orgrsc.org

Classical and Emerging Synthetic Routes to Methoxybutanols

The synthesis of methoxybutanols, including the specific stereoisomer this compound, can be achieved through a variety of classical and modern synthetic routes. These methods range from well-established reactions to innovative technologies that offer improved efficiency and control.

A primary and industrially significant method for producing 1-methoxy-2-butanol (B1294847) is the alcoholysis of butylene oxide with methanol. smolecule.com This reaction involves the ring-opening of the epoxide, butylene oxide, by methanol, which acts as both a nucleophile and a solvent. smolecule.com The process is typically catalyzed to enhance reaction rates and selectivity. smolecule.com Various catalysts can be employed, including acidic or basic catalysts, as well as heterogeneous catalysts like graphite (B72142) oxide, which can facilitate the reaction under mild, room-temperature conditions. smolecule.com The choice of catalyst and reaction conditions, such as temperature and pressure, plays a critical role in optimizing the yield and selectivity towards the desired 1-methoxy-2-butanol isomer over potential byproducts like 1,2-butylene carbonate. smolecule.comresearchgate.net For instance, epoxidation of 1-butene (B85601) to form 1,2-epoxybutane (B156178) is an initial step, which is then followed by the addition of methanol. smolecule.com This epoxidation step is optimally conducted at temperatures between 100°C and 160°C and pressures from 0.5 to 8.5 MPa. smolecule.com

Table 1: Parameters for Graphite Oxide-Catalyzed Alcoholysis of Epoxides

| Parameter | Value |

|---|---|

| Reactants | Epoxide (1 mmol), Alcohol (5 mmol) |

| Catalyst | Graphite Oxide (1 mg) |

| Conditions | Room Temperature Stirring |

| Yield | 38% to 95% |

This table summarizes the general conditions for the laboratory-scale synthesis of alcoholysis of epoxides using a graphite oxide catalyst.

Microreaction technology, also known as flow chemistry, represents a significant advancement in the synthesis of chemical compounds, including 1-methoxy-2-butanol. smolecule.commicroreactiontechnology.com This technology utilizes microreactors with channel dimensions typically in the 10–1000 μm range, which offer a high surface-to-volume ratio. mdpi.comresearchgate.net This characteristic leads to vastly improved heat and mass transfer compared to traditional batch reactors, allowing for precise control over reaction conditions. researchgate.netcorning.com The benefits of using microreactors include enhanced safety due to low chemical holdup, improved product yield and purity, and the potential for process intensification. corning.combeilstein-journals.org Automated and modular systems enable rapid optimization of reaction parameters and can be scaled from laboratory research to pilot and production scales. microreactiontechnology.com This technology is considered a "green chemistry" approach as it can lead to more resource-efficient and sustainable production processes. microreactiontechnology.combeilstein-journals.org

Table 2: Steps in Alkoxymercuration-Demercuration

| Step | Description |

|---|---|

| 1. Alkoxymercuration | The alkene's pi electrons attack the mercury of the mercury salt, forming a cyclic mercurinium ion bridge. The alcohol then attacks the more substituted carbon of this bridge. byjus.com |

| 2. Proton Transfer | A solvent alcohol molecule removes a proton from the newly added alkoxy group to neutralize the product. libretexts.org |

| 3. Demercuration | Sodium borohydride (B1222165) reduces the organomercury intermediate, replacing the mercury group with a hydrogen atom. libretexts.org |

This table outlines the key mechanistic stages of the alkoxymercuration-demercuration reaction for ether synthesis.

Ruthenium-catalyzed N-alkylation has emerged as a powerful and atom-economical method for forming C-N bonds. organic-chemistry.orgrsc.orgrsc.org This process often utilizes the "borrowing hydrogen" or "hydrogen autotransfer" methodology, where an alcohol is temporarily dehydrogenated to an aldehyde or ketone intermediate by the ruthenium catalyst. organic-chemistry.orgorganic-chemistry.org This intermediate then reacts with an amine to form an imine or enamine, which is subsequently hydrogenated by the same catalyst, using the "borrowed" hydrogen atoms, to yield the N-alkylated amine. organic-chemistry.org Water is the only byproduct of this reaction, making it an environmentally friendly alternative to traditional methods that use alkyl halides. organic-chemistry.org These reactions can be catalyzed by various ruthenium complexes, such as [Ru(p-cymene)Cl₂]₂ combined with bidentate phosphine (B1218219) ligands like dppf or DPEphos. organic-chemistry.orgacs.org The methodology is versatile, allowing for the alkylation of primary and secondary amines with a range of primary and secondary alcohols, and has been applied to the synthesis of pharmaceuticals and N-heterocycles. organic-chemistry.orgacs.org While this compound itself is an alcohol, this methodology is crucial for synthesizing its amine-containing precursors or derivatives.

Table 3: Key Features of Ruthenium-Catalyzed N-Alkylation

| Feature | Description |

|---|---|

| Catalyst System | Typically [Ru(p-cymene)Cl₂]₂ with diphosphine ligands (e.g., dppf, DPEphos). organic-chemistry.orgacs.org |

| Methodology | "Borrowing Hydrogen" - alcohol is oxidized to a carbonyl, condenses with an amine, and is then reduced. organic-chemistry.org |

| Substrate Scope | Primary and secondary amines, primary and secondary alcohols. organic-chemistry.org |

| Byproduct | Water, leading to high atom economy. organic-chemistry.org |

| Applications | Synthesis of secondary and tertiary amines, N-heterocycles, and pharmaceutical compounds. organic-chemistry.orgacs.org |

This table summarizes the principal characteristics of the ruthenium-catalyzed N-alkylation of amines with alcohols.

Asymmetric reductive amination is a cornerstone of modern organic synthesis for producing chiral amines, which are vital precursors for many pharmaceuticals and fine chemicals. d-nb.inforu.nl This method involves the reaction of a ketone or aldehyde with an amine to form an imine intermediate, which is then asymmetrically reduced to the desired chiral amine using a chiral catalyst and a reducing agent. d-nb.info For the synthesis of precursors to this compound, a relevant starting material would be a ketone like 1-methoxybutan-2-one. This ketone could undergo reductive amination to form a chiral amino alcohol precursor. frontiersin.org A particularly elegant approach is the biocatalytic reductive amination using enzymes like amine dehydrogenases (AmDHs). frontiersin.org These enzymes can convert ketones to chiral amines with high enantioselectivity. frontiersin.org For instance, wild-type AmDHs have been shown to be effective in synthesizing short-chain chiral amines and amino alcohols. frontiersin.org Another advanced strategy is the "hydrogen-borrowing" cascade, which combines an alcohol dehydrogenase (ADH) and an AmDH. researchgate.net In this redox-neutral process, a racemic alcohol is oxidized to a ketone by the ADH, and this ketone is then reductively aminated by the AmDH to produce an enantiopure amine, with the cofactor being recycled in the process. researchgate.net

Iii. Chemical Transformations and Reactivity of S 1 Methoxybutan 2 Ol

Alcohol and Ether Functional Group Reactivity

The reactivity of (S)-1-Methoxybutan-2-ol is dominated by its secondary alcohol functional group. This group can undergo a variety of transformations common to secondary alcohols. The adjacent ether group is generally stable but its electron-withdrawing nature can influence the reaction rates and pathways at the alcohol center.

The oxidation of secondary alcohols is a fundamental transformation in organic synthesis, yielding ketones. chemistryviews.org In the case of this compound, controlled oxidation selectively converts the secondary alcohol group into a ketone, forming (S)-1-methoxybutan-2-one, without affecting the stable ether linkage. byjus.comlibretexts.org This transformation involves the removal of the hydrogen atom from the hydroxyl group and the hydrogen atom from the carbon to which it is attached. libretexts.org

A variety of oxidizing agents can accomplish this transformation, ranging from chromium-based reagents to milder, more selective modern reagents. chemistryviews.orgwikipedia.org The choice of reagent can be critical to avoid side reactions or over-oxidation.

Table 1: Common Oxidizing Agents for Secondary Alcohols

| Reagent/System | Name | Typical Conditions | Notes |

|---|---|---|---|

| CrO₃/H₂SO₄/acetone | Jones Oxidation | Acetone, 0°C to room temp. | Strong oxidant; reaction is typically fast. |

| Pyridinium chlorochromate (PCC) | PCC Oxidation | Dichloromethane (CH₂Cl₂) | Milder than Jones reagent, good for sensitive substrates. chemistryviews.org |

| Pyridinium dichromate (PDC) | Cornforth Reagent | Dichloromethane (CH₂Cl₂) | Similar to PCC, can also be used under anhydrous conditions. chemistryviews.org |

| DMSO, (COCl)₂, Et₃N | Swern Oxidation | Dichloromethane, low temp (-78°C) | Mild, avoids heavy metals; requires careful temperature control. wikipedia.org |

The reaction proceeds without breaking the C-C bonds of the molecule, providing the corresponding ketone as the final product, as further oxidation would require a significant amount of energy to break a carbon-carbon bond. byjus.com

This compound can react with carboxylic acids to form esters. The most common method for this is the Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). chemistrysteps.comorganic-chemistry.org

The reaction is a reversible equilibrium between the reactants (alcohol and carboxylic acid) and the products (ester and water). organic-chemistry.orgfiveable.me To achieve a high yield of the ester, the equilibrium must be shifted toward the products. This is typically accomplished by using a large excess of the alcohol or by removing water from the reaction mixture as it forms. chemistrysteps.comathabascau.ca

The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by the acid catalyst, which makes the carbonyl carbon more electrophilic. masterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the final ester product. organic-chemistry.org Since this reaction does not involve the breaking of any bonds to the chiral center of this compound, the stereochemical configuration is retained in the resulting ester product.

The hydroxyl group of this compound can be converted into a different ether group through etherification reactions. A primary method for this is the Williamson ether synthesis. wikipedia.orgbyjus.com This reaction proceeds via an Sₙ2 mechanism and involves two main steps:

Deprotonation: The alcohol is treated with a strong base, such as sodium hydride (NaH), to deprotonate the hydroxyl group and form a more nucleophilic alkoxide ion. chemistrytalk.org

Nucleophilic Substitution: The resulting alkoxide then reacts with a primary alkyl halide (or other substrate with a good leaving group, like a tosylate) in a nucleophilic substitution reaction to form the new ether. wikipedia.orgbyjus.com

For this reaction to be effective, the alkylating agent must be sterically unhindered, preferably a methyl or primary alkyl halide. masterorganicchemistry.com The use of secondary or tertiary alkyl halides is generally avoided as they tend to favor elimination reactions (E2 mechanism) over substitution, leading to the formation of alkenes as side products. chemistrytalk.org The reaction solvent should be non-nucleophilic, such as toluene or acetonitrile, to prevent it from reacting with the alkyl halide. chemistrytalk.org

The acid-catalyzed dehydration of this compound involves the elimination of a water molecule to form an alkene. study.com This reaction is typically carried out by heating the alcohol in the presence of a strong acid catalyst like concentrated sulfuric acid or phosphoric(V) acid. chemguide.co.uk

For secondary alcohols, the dehydration reaction generally proceeds through an E1 (elimination, unimolecular) mechanism. jove.comjove.com The steps are as follows:

Protonation of the Hydroxyl Group: The acid catalyst protonates the oxygen atom of the hydroxyl group, converting it into a good leaving group (H₂O). study.comjove.com

Formation of a Carbocation: The protonated alcohol loses a water molecule in the slow, rate-determining step, forming a secondary carbocation intermediate. jove.comjove.com

Deprotonation: A base (such as water or the conjugate base of the acid catalyst) removes a proton from a carbon atom adjacent to the carbocation, forming a double bond and regenerating the acid catalyst. jove.com

The formation of a planar carbocation intermediate in the E1 pathway results in the loss of stereochemical information at the C2 position. Depending on which adjacent proton is removed, a mixture of alkene products can be formed. Dehydration of this compound can potentially yield 1-methoxybut-1-ene and 1-methoxybut-2-ene.

The hydroxyl group of an alcohol is a poor leaving group (HO⁻). pearson.com Therefore, for nucleophilic substitution to occur at the C2 carbon of this compound, the -OH group must first be converted into a better leaving group. msu.edu This can be achieved in two primary ways:

Protonation with Strong Acid: In the presence of strong hydrogen halides (HBr, HI, HCl), the hydroxyl group is protonated to form an alkyloxonium ion. The resulting water molecule is a good leaving group and can be displaced by the halide ion. msu.edupearson.com

Conversion to a Sulfonate Ester: The alcohol can be reacted with a sulfonyl chloride (e.g., tosyl chloride) in the presence of a base (like pyridine) to form a sulfonate ester (e.g., a tosylate). The tosylate group is an excellent leaving group.

The mechanism of the subsequent substitution depends on the substrate and reaction conditions. For a secondary alcohol like this compound, the reaction can proceed via either an Sₙ1 or Sₙ2 pathway. pearson.com

Sₙ1 Mechanism: This pathway involves the formation of a carbocation intermediate after the leaving group departs. chemguide.co.uk The nucleophile can then attack the planar carbocation from either face, leading to a mixture of enantiomers (racemization). youtube.com

Sₙ2 Mechanism: This is a one-step process where the nucleophile attacks the carbon atom at the same time as the leaving group departs. chemguide.co.uk This "backside attack" results in an inversion of the stereochemical configuration at the chiral center. youtube.comucsb.edu

Stereoselective Reactions and Chiral Transformations

The presence of a chiral center at the C2 position in this compound makes it a valuable substrate for stereoselective synthesis. The stereochemical outcome of its reactions is highly dependent on the mechanism involved.

Reactions with Retention of Configuration: In reactions where the bonds to the chiral center are not broken, the original stereochemistry is retained. This is the case for:

Controlled Oxidation: The C-O bond of the alcohol is not cleaved, so this compound yields (S)-1-methoxybutan-2-one.

Esterification: The alcohol's C-O bond remains intact throughout the reaction, leading to the formation of an ester with the (S) configuration preserved.

Etherification (Williamson Synthesis): The C-O bond of the alcohol is not broken; instead, the O-H bond is cleaved to form the alkoxide. The stereocenter is unaffected, and the product retains the (S) configuration.

Reactions Involving Racemization or Loss of Stereochemistry:

Dehydration (E1): The mechanism proceeds through a planar secondary carbocation intermediate. This planarity allows the subsequent deprotonation to occur without preference, leading to a loss of the original chirality. jove.com

Nucleophilic Substitution (Sₙ1): This mechanism also involves the formation of a planar carbocation intermediate. The incoming nucleophile can attack from either the top or bottom face with roughly equal probability, resulting in a racemic mixture of (R) and (S) products. byjus.com

Reactions with Inversion of Configuration:

Nucleophilic Substitution (Sₙ2): If the hydroxyl group is first converted to a good leaving group (like a tosylate), a subsequent reaction with a strong nucleophile will proceed via an Sₙ2 mechanism. This concerted, single-step mechanism involves a backside attack by the nucleophile, which forces an inversion of the stereocenter. youtube.comucsb.edu Therefore, the (S)-enantiomer of the starting material would be converted into the (R)-enantiomer of the product. This stereospecific outcome is a powerful tool in asymmetric synthesis.

Table 2: Stereochemical Outcomes of Reactions of this compound

| Reaction Type | Mechanism | Bond(s) Broken at Chiral Center | Stereochemical Outcome | Product Configuration |

|---|---|---|---|---|

| Oxidation | - | None | Retention | (S) |

| Esterification | Nucleophilic Acyl Substitution | None | Retention | (S) |

| Etherification | Sₙ2 at alkyl halide | None | Retention | (S) |

| Dehydration | E1 | C-O | Loss of stereochemistry | Achiral alkenes |

| Nucleophilic Substitution | Sₙ1 | C-O | Racemization | (R) and (S) mixture |

Diastereoselective Synthesis of Derivatives

The chiral center at the C2 position of this compound makes it a valuable building block in asymmetric synthesis. As a chiral secondary alcohol, it can be used to create new stereocenters with a high degree of control over the resulting stereochemistry, a process known as diastereoselective synthesis. This is often achieved by converting the alcohol into a chiral auxiliary or by reacting it with a chiral reagent, where the existing stereocenter influences the stereochemical outcome of the reaction.

One common application is in the synthesis of diastereomeric esters. By reacting this compound with a chiral carboxylic acid, two diastereomeric esters can be formed. The differing spatial arrangements of these diastereomers impart distinct physical properties, such as different boiling points or chromatographic retention times, which allows for their separation. This strategy is fundamental in determining the absolute configuration of other chiral molecules. For instance, chiral derivatizing agents are employed to convert a chiral alcohol into a mixture of diastereomers that can be analyzed by techniques like NMR spectroscopy to deduce the original alcohol's absolute configuration.

Enzymatic reactions also play a crucial role in the diastereoselective synthesis involving secondary alcohols. Lipases, for example, are widely used for the kinetic resolution of racemic alcohols through enantioselective esterification or transesterification. mdpi.comjst.go.jporganic-chemistry.org In a dynamic kinetic resolution (DKR) process, a lipase is combined with a metal catalyst (often ruthenium-based) that continuously racemizes the slower-reacting alcohol enantiomer. mdpi.comresearchgate.net This allows the lipase to convert the entire racemic mixture into a single, highly enantiomerically pure ester, achieving yields close to 100%. researchgate.net this compound can serve as a substrate in such transformations, leading to the synthesis of enantiopure ester derivatives.

The table below illustrates the principle of diastereoselective esterification using a generic chiral acid.

| Reactant 1 | Reactant 2 | Product | Description |

| This compound | (R)-Chiral Carboxylic Acid | (S,R)-Diastereomeric Ester | One of two possible diastereomeric products formed. |

| This compound | (S)-Chiral Carboxylic Acid | (S,S)-Diastereomeric Ester | The second of two possible diastereomeric products. |

Chemo- and Regioselective Transformations Impacting Stereochemistry

The structure of this compound contains two key functional groups: a secondary alcohol and an ether. This bifunctionality necessitates careful control of reaction conditions to achieve selective transformations at one site without affecting the other (chemoselectivity) or at a specific atom (regioselectivity).

The secondary hydroxyl group is the more reactive site for many transformations. It can be selectively oxidized to a ketone, 1-methoxybutan-2-one, using a variety of modern oxidation reagents that are mild enough not to cleave the ether linkage. The choice of oxidant and conditions is critical to prevent over-oxidation or side reactions. Such oxidations are pivotal in the functionalization of biomolecules and complex natural products.

Conversely, reactions can be directed to the ether functionality or adjacent C-H bonds under different conditions. For example, radical-based reactions might preferentially abstract a hydrogen atom from the carbon adjacent to the ether oxygen.

The stereochemistry at the C2 position is a crucial consideration in these transformations. Reactions at the chiral center, such as nucleophilic substitution of the hydroxyl group (after converting it to a better leaving group), can proceed with either inversion or retention of configuration, depending on the mechanism (e.g., S_N2 vs. S_N1). Maintaining or inverting this stereocenter is often a key objective in a synthetic sequence. For instance, a Mitsunobu reaction on this compound would proceed with a predictable inversion of stereochemistry, yielding an (R)-configured product.

The table below summarizes potential selective transformations of this compound.

| Reaction Type | Reagent/Conditions | Target Site | Product Type | Stereochemical Outcome |

| Oxidation | PCC or Swern Oxidation | Secondary Alcohol | Ketone (1-Methoxybutan-2-one) | Loss of C2 stereocenter |

| Esterification | Acyl chloride, Pyridine | Secondary Alcohol | Ester | Retention at C2 |

| Mitsunobu Reaction | DEAD, PPh₃, Nucleophile | Secondary Alcohol | Substituted Product | Inversion at C2 |

| Ether Cleavage | Strong Acid (e.g., HBr) | Ether | Bromo-alcohol | Potential racemization/rearrangement |

Environmental and Atmospheric Chemical Reactions

Hydroxyl Radical-Initiated Oxidation Mechanisms and Degradation Pathways

In the atmosphere, the primary degradation pathway for volatile organic compounds (VOCs) like this compound is through reaction with hydroxyl (•OH) radicals, which are highly reactive and ubiquitous in the troposphere. nih.govresearchgate.net The reaction is initiated by the abstraction of a hydrogen atom from the this compound molecule by an •OH radical, forming a water molecule and a carbon-centered radical.

The sites of hydrogen abstraction are not equivalent. The C-H bonds adjacent to the oxygen atoms of the ether and alcohol groups are preferentially attacked because the resulting carbon-centered radicals are stabilized by the adjacent oxygen. nih.gov For 1-methoxy-2-butanol (B1294847), there are several possible sites for H-atom abstraction, leading to different radical intermediates. The dominant reaction pathways involve abstraction from the methylene group (-OCH₂-) and the methine group (-CH(OH)-).

Once formed, this carbon-centered radical (R•) rapidly reacts with molecular oxygen (O₂) in the air to form a peroxy radical (RO₂•).

R• + O₂ → RO₂•

The atmospheric lifetime of this compound is determined by the rate constant of its reaction with •OH radicals. While specific data for 1-methoxy-2-butanol is limited, the rate constants for similar glycol ethers provide a good estimate of its reactivity. Based on these values, the atmospheric lifetime is expected to be on the order of hours during the daytime, indicating rapid degradation. acs.org

| Compound | OH Radical Reaction Rate Constant (x 10⁻¹² cm³ molecule⁻¹ s⁻¹) | Estimated Atmospheric Lifetime (hours) |

| Methoxyethanol | 10.8 ± 1.1 | 25.7 |

| Ethoxyethanol | 14.5 ± 0.4 | 19.2 |

| 1-Butoxy-2-propanol | 37.6 ± 5.4 | ~7 |

| 1-Methoxy-2-propanol | ~11 (estimated) | ~25 |

Data compiled from various sources. researchgate.netacs.org Lifetimes are estimated based on an average global •OH concentration of 1 x 10⁶ molecules cm⁻³.

Interactions with Nitrogen Oxides and Atmospheric By-product Formation

The fate of the peroxy radical (RO₂•) is largely dictated by the concentration of nitrogen oxides (NOx), particularly nitric oxide (NO), in the atmosphere. In environments with significant NOx pollution, the peroxy radical will primarily react with NO to form an alkoxy radical (RO•) and nitrogen dioxide (NO₂). mit.edutandfonline.com

RO₂• + NO → RO• + NO₂

This reaction is a key step in the formation of photochemical smog, as the resulting NO₂ is photolyzed by sunlight to produce ground-level ozone (O₃).

The alkoxy radical (RO•) is a highly reactive intermediate that can undergo several subsequent reactions, including unimolecular decomposition (scission), isomerization, or reaction with O₂. researchgate.netresearchgate.net For the alkoxy radicals derived from 1-methoxy-2-butanol, decomposition is a major pathway, leading to the cleavage of C-C bonds and the formation of smaller, oxygenated organic compounds.

Based on studies of analogous compounds like 1-methoxy-2-propanol, the atmospheric oxidation of 1-methoxy-2-butanol is expected to produce a mixture of carbonyl compounds. acs.org For example, decomposition of the alkoxy radical formed by H-abstraction at the C2 position could lead to the formation of acetaldehyde and a methoxy-containing radical that further reacts to form methyl formate. acs.org

The potential by-products from these degradation pathways are themselves reactive and contribute to the complex chemistry of the troposphere.

| Precursor Radical Location | Subsequent Reactions | Major Predicted By-products |

| C1 (-OCH₂-) | RO₂• + NO → RO• → Decomposition | Formaldehyde, 2-hydroxybutanal |

| C2 (-CH(OH)-) | RO₂• + NO → RO• → Decomposition | Acetaldehyde, Methyl formate |

| C3 (-CH₂-) | RO₂• + NO → RO• → Decomposition | 1-Methoxy-2-oxobutane |

| C4 (-CH₃) | RO₂• + NO → RO• → Reaction with O₂ | 1-Methoxy-2-hydroxybutanal |

In an alternative, minor pathway, the peroxy radical can react with NO to form an organic nitrate (RONO₂), which acts as a reservoir for atmospheric nitrogen oxides. noaa.gov

Iv. Advanced Spectroscopic Characterization and Conformational Analysis of S 1 Methoxybutan 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. For (S)-1-Methoxybutan-2-ol, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the atomic connectivity and environment.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra offer primary evidence for the structure of this compound. The ¹H NMR spectrum provides information on the number of distinct proton environments, their chemical shifts, signal integrations (proton count), and splitting patterns (J-coupling), which reveals neighboring protons. The ¹³C NMR spectrum indicates the number of unique carbon environments.

Based on the structure, the following table outlines the expected signals in the ¹H and ¹³C NMR spectra, which are critical for the initial structural assignment.

Expected ¹H NMR Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |

|---|---|---|---|

| H4 (-CH₃) | ~0.9 | Triplet (t) | 3H |

| H3 (-CH₂-) | ~1.4-1.6 | Multiplet (m) | 2H |

| H2 (>CH-OH) | ~3.6-3.8 | Multiplet (m) | 1H |

| -OH | Variable | Singlet (s, broad) | 1H |

| H1 (-O-CH₂-) | ~3.2-3.4 | Multiplet (m) | 2H |

Expected ¹³C NMR Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C4 (-CH₃) | ~10 |

| C3 (-CH₂-) | ~30 |

| C2 (>CH-OH) | ~70 |

| C1 (-O-CH₂-) | ~75 |

While 1D NMR suggests the structure, 2D NMR experiments provide unambiguous confirmation by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would show cross-peaks connecting H2 with the protons on C1 and C3, as well as H3 with H4, thereby confirming the butanol backbone sequence.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the definitive assignment of each protonated carbon in the ¹³C spectrum. For instance, it would link the proton signal at ~3.7 ppm to the C2 carbon signal at ~70 ppm. An edited HSQC can further distinguish CH and CH₃ groups from CH₂ groups based on the phase of the signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges, typically two to four bonds. HMBC is crucial for confirming the placement of functional groups and connecting different parts of the molecule. Key correlations for this compound would include a cross-peak between the methoxy (B1213986) protons (-OCH₃) and the C1 carbon, and between the H1 protons and the C2 carbon, unequivocally establishing the 1-methoxy-2-ol substitution pattern and ruling out the isomeric 2-methoxy-1-butanol (B96681) structure.

For a flexible acyclic molecule like this compound, the molecule exists as an equilibrium of multiple conformers (rotamers) in solution. NMR spectroscopy can provide insight into the preferred conformation. By analyzing the three-bond proton-proton coupling constants (³JHH) between protons on adjacent carbons (e.g., H1-H2 and H2-H3) and applying the Karplus relationship, the average dihedral angles can be estimated. This information helps to determine whether gauche or anti conformations are more populated around the C1-C2 and C2-C3 bonds, providing a detailed model of the molecule's average shape in solution.

Chiroptical Spectroscopy for Absolute Configuration Determination

While NMR confirms the connectivity, it does not directly reveal the absolute configuration of the chiral center at C2. Chiroptical techniques, which measure the differential interaction of a chiral molecule with circularly polarized light, are the definitive methods for this purpose.

Electronic Circular Dichroism (ECD) is a spectroscopic technique that detects the difference in absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum of Cotton effects is highly sensitive to the three-dimensional arrangement of atoms around the chromophores.

The standard method for determining the absolute configuration of this compound using ECD involves a comparison between the experimental spectrum and a theoretically calculated spectrum. The procedure typically involves:

Recording the experimental ECD spectrum of the synthesized compound.

Performing quantum chemical calculations, often using Time-Dependent Density Functional Theory (TD-DFT), to predict the theoretical ECD spectrum for the (S)-enantiomer.

Comparing the experimental and theoretical spectra. A close match in the sign, wavelength, and relative intensity of the observed Cotton effects provides powerful and unambiguous confirmation of the (S) absolute configuration.

Similar to ECD, Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized light, but in the infrared region, corresponding to vibrational transitions. Every chiral molecule has a unique VCD spectrum that acts as a "fingerprint" of its absolute configuration.

For this compound, VCD offers a complementary and equally powerful method for stereochemical assignment. The process mirrors that of ECD: an experimental VCD spectrum is recorded and compared to the spectrum calculated for the (S) configuration. Since VCD spectra often contain many sharp, well-resolved bands, they can provide a robust and detailed dataset for comparison, leading to a highly confident assignment of the absolute stereochemistry.

Optical Rotatory Dispersion (ORD)

Optical Rotatory Dispersion (ORD) is a chiroptical technique that measures the change in optical rotation of a chiral compound as a function of the wavelength of light. wikipedia.org This technique is particularly valuable for conformational analysis and establishing the absolute configuration of stereocenters. For this compound, the presence of a chiral center at the C2 position makes it optically active, meaning it rotates the plane of polarized light. wikipedia.org

An ORD spectrum plots the specific rotation [α] against the wavelength (λ). A plain dispersion curve shows a gradual increase or decrease in rotation as the wavelength changes. However, if the light's wavelength is near an electronic absorption band of a chromophore in the molecule, a phenomenon known as the Cotton effect is observed. This is characterized by a rapid change in optical rotation, including a peak and a trough. The sign of the Cotton effect (positive or negative) can provide crucial information about the stereochemical environment of the chromophore.

In the case of this compound, the relevant chromophores are the C-O bonds of the alcohol and ether functional groups. While these saturated functional groups have their primary electronic absorptions in the far-ultraviolet region, their influence creates a background rotation known as a plain curve at longer wavelengths (e.g., the sodium D-line, 589 nm). The analysis of this curve, and particularly any accessible Cotton effects, would allow for detailed insights into the preferred spatial arrangement (conformation) of the molecule's substituents around the chiral center.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is characterized by distinct absorption bands corresponding to its hydroxyl (-OH) and ether (C-O-C) functionalities.

The most prominent feature in the spectrum is a strong, broad absorption band in the region of 3600–3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group. libretexts.org The broadening of this peak is a direct result of intermolecular hydrogen bonding between molecules of this compound. libretexts.org

The spectrum also displays a strong absorption band in the fingerprint region, between 1300 and 1000 cm⁻¹, which arises from C-O stretching vibrations. academyart.eduyoutube.comlibretexts.org Specifically, the asymmetric C-O-C stretching vibration of the ether linkage typically results in a strong absorption around 1120 cm⁻¹. youtube.comspectroscopyonline.com The C-O stretch of the secondary alcohol group also contributes to absorption in this region. Additionally, the spectrum will show C-H stretching vibrations for the sp³ hybridized carbons in the molecule, typically found in the 3000–2850 cm⁻¹ range. academyart.edu The absence of a strong absorption around 1700 cm⁻¹ confirms the lack of a carbonyl (C=O) group, distinguishing it from potential oxidation by-products like 1-methoxybutan-2-one. youtube.com

Table 1: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Alcohol (-OH) | 3600–3300 | Strong, Broad |

| C-H Stretch | Alkane (sp³ C-H) | 3000–2850 | Strong to Medium |

| C-O-C Asymmetric Stretch | Ether (C-O-C) | ~1120 | Strong |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis (e.g., for reaction by-products)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight and elucidation of its structure through fragmentation patterns. pearson.com For this compound (molecular formula C₅H₁₂O₂), the molecular weight is 104.15 g/mol . smolecule.comnih.gov

In electron ionization mass spectrometry (EI-MS), the molecule is ionized to produce a molecular ion (M⁺), which can then break apart into smaller, charged fragments. The molecular ion peak for this compound appears at an m/z of 104. smolecule.comnist.gov This peak is often of low intensity, which is typical for alcohols and ethers as they tend to fragment readily. smolecule.comlibretexts.orgyoutube.com

The fragmentation pattern provides valuable structural information. A common fragmentation pathway is alpha-cleavage, the breaking of a C-C bond adjacent to an oxygen atom.

Cleavage between C1 and C2 would result in the loss of a •CH(OH)CH₂CH₃ radical, leading to a fragment ion [CH₂OCH₃]⁺ at m/z 45 .

Cleavage between C2 and C3 results in the loss of an ethyl radical (•CH₂CH₃) to form a stable, resonance-stabilized ion [CH₃OCH₂CH(OH)]⁺ at m/z 75 . smolecule.com

The most intense peak in the spectrum, the base peak, occurs at m/z 59 . smolecule.com This highly stable fragment, [C₃H₇O]⁺, is likely formed via cleavage adjacent to the ether oxygen. smolecule.com

Other significant peaks include m/z 31, corresponding to the methoxy fragment [OCH₃]⁺, and m/z 89 from the loss of a methyl group (M-15). smolecule.com This distinct fragmentation pattern allows for the unambiguous identification of this compound and helps to differentiate it from its isomers, such as 2-methoxybutan-1-ol, or to detect it as a by-product in a chemical reaction.

Table 2: Major Fragment Ions in the Mass Spectrum of 1-Methoxybutan-2-ol

| m/z | Proposed Fragment Ion | Origin |

|---|---|---|

| 104 | [C₅H₁₂O₂]⁺ | Molecular Ion (M⁺) |

| 89 | [C₄H₉O₂]⁺ | Loss of a methyl radical (•CH₃) |

| 75 | [C₃H₇O₂]⁺ | Loss of an ethyl radical (•CH₂CH₃) |

| 59 | [C₃H₇O]⁺ | Base Peak; likely from α-cleavage |

| 45 | [C₂H₅O]⁺ | Cleavage between C1 and C2 |

V. Computational Chemistry and Theoretical Studies of S 1 Methoxybutan 2 Ol

Conformational Landscape Exploration

Due to the presence of several rotatable single bonds, (S)-1-methoxybutan-2-ol can adopt numerous three-dimensional structures known as conformers. The exploration of this conformational landscape is crucial, as the relative stability of these conformers can influence the molecule's physical properties and chemical reactivity. Computational methods are systematically employed to identify stable conformers and determine their relative energies.

The initial step in exploring the conformational space of this compound typically involves molecular mechanics (MM). MM methods are computationally efficient, making them ideal for scanning a large number of potential conformations. youtube.com These methods use classical physics principles and a set of parameters known as a force field to calculate the potential energy of a molecule based on its geometry, including bond lengths, angles, and torsional angles. cnr.it

Commonly used force fields for organic molecules like alcohols and ethers include the Merck Molecular Force Field (MMFF) and AMBER. acs.orgnih.govresearchgate.net A conformational search algorithm, such as a systematic search or a Monte Carlo approach, is used to rotate the molecule's single bonds and generate thousands of different geometries. youtube.com Each geometry is then minimized to find the nearest local energy minimum. This process results in a large collection of plausible low-energy conformers that serve as starting points for more accurate, higher-level calculations. arxiv.org

Table 1: Illustrative Output of a Molecular Mechanics Conformational Search This table presents hypothetical data to illustrate the results of an initial conformational search for this compound using a molecular mechanics force field.

| Conformer ID | Dihedral Angle (C1-C2-O-C3) | Relative Energy (MMFF94, kcal/mol) |

| Conf-1 | 65° (gauche) | 0.00 |

| Conf-2 | 175° (anti) | 0.85 |

| Conf-3 | -70° (gauche) | 0.15 |

| Conf-4 | -178° (anti) | 0.90 |

| Conf-5 | 120° | 2.50 |

The conformers generated through molecular mechanics are subsequently refined using Density Functional Theory (DFT), a more accurate quantum mechanical method. researchgate.netpurdue.edu DFT calculations provide a better description of the electronic structure, leading to more reliable geometries and relative energies. cnr.it Each low-energy conformer from the MM search is used as a starting structure for a geometry optimization at a specific level of DFT, such as B3LYP with a 6-31G(d) basis set. nih.gov

This optimization process fine-tunes the molecular structure to find the precise location of the energy minimum on the potential energy surface. scm.com After optimization, single-point energy calculations with a larger basis set may be performed to obtain even more accurate energy values. The results allow for the ranking of conformers by their relative stability, providing a detailed picture of the molecule's preferred shapes.

For the highest level of accuracy, ab initio quantum mechanical methods can be employed. scispace.com Unlike DFT, which relies on approximations of the exchange-correlation energy, ab initio methods, such as Møller-Plesset perturbation theory (MP2) and coupled-cluster (CC) theory, are derived directly from first principles without empirical parameterization. nih.govresearchgate.net

These methods are computationally very demanding and are typically reserved for calculating highly accurate single-point energies on the geometries previously optimized with DFT. scispace.commdpi.com By comparing the energies of the most stable conformers, these calculations serve as a benchmark to validate the results from faster methods like DFT and MM. This hierarchical approach, moving from MM to DFT and finally to high-level ab initio calculations, ensures a comprehensive and reliable exploration of the conformational energy landscape. youtube.com

Table 2: Hypothetical Relative Energies of Optimized Conformers This table provides illustrative data comparing the relative energies of the most stable conformers of this compound as calculated by different computational methods.

| Conformer ID | Relative Energy (MMFF94, kcal/mol) | Relative Energy (DFT B3LYP/6-31G(d), kcal/mol) | Relative Energy (ab initio MP2/cc-pVTZ, kcal/mol) |

| Conf-1 | 0.85 | 0.95 | 1.05 |

| Conf-2 | 0.15 | 0.20 | 0.18 |

| Conf-3 | 0.00 | 0.00 | 0.00 |

Mechanistic Studies of Reactions Involving this compound

Computational chemistry is instrumental in studying the reaction mechanisms related to the synthesis and reactivity of this compound. A primary synthetic route involves the ring-opening of 1,2-epoxybutane (B156178) with methanol (B129727). ucdavis.edu Theoretical studies can map out the entire reaction pathway, identify key intermediates and transition states, and explain the factors controlling reaction outcomes like regioselectivity. mdpi.com

DFT is the workhorse method for investigating reaction mechanisms. purdue.edu For the synthesis of 1-methoxybutan-2-ol, calculations can model both acid-catalyzed and base-catalyzed ring-opening of 1,2-epoxybutane. youtube.com By calculating the structures and energies of reactants, products, and transition states, a complete energy profile of the reaction can be constructed. cjps.org

The transition state is the highest energy point along the reaction coordinate and its energy determines the activation barrier of the reaction. Locating this structure is a key goal of mechanistic studies. researchgate.net For the ring-opening of 1,2-epoxybutane, DFT calculations can determine the activation barriers for the nucleophilic attack of methanol at the more substituted carbon (C2) versus the less substituted carbon (C1). Such calculations have shown that under acidic conditions, the transition state for attack at the more substituted carbon is often lower in energy, while under basic conditions, attack at the less-hindered carbon is favored. These findings help explain the regioselectivity observed in experiments. ucdavis.educjps.org

Table 3: Hypothetical Activation Energies for the Ring-Opening of 1,2-Epoxybutane with Methanol This table presents illustrative DFT-calculated activation energies to show how computational methods can predict the regioselectivity of a reaction.

| Catalytic Condition | Nucleophilic Attack Site | Transition State | Gibbs Free Energy of Activation (ΔG‡, kcal/mol) | Predicted Major Product |

| Acid-Catalyzed (H+) | C2 (more substituted) | TS-Acid-C2 | 15.2 | 2-Methoxybutan-1-ol |

| Acid-Catalyzed (H+) | C1 (less substituted) | TS-Acid-C1 | 17.5 | 1-Methoxybutan-2-ol |

| Base-Catalyzed (CH3O-) | C2 (more substituted) | TS-Base-C2 | 22.1 | 2-Methoxybutan-1-ol |

| Base-Catalyzed (CH3O-) | C1 (less substituted) | TS-Base-C1 | 18.3 | 1-Methoxybutan-2-ol |

Reactions are rarely performed in the gas phase; they are typically conducted in a solvent. The presence of a solvent can significantly influence reaction pathways and energetics. Computational models can account for these effects using various solvation models. Implicit solvation models, such as the Polarizable Continuum Model (PCM), are commonly used. In this approach, the solvent is treated as a continuous medium with a specific dielectric constant, which interacts with the solute's charge distribution. researchgate.net

By performing DFT calculations that include a solvation model, it is possible to determine how the solvent stabilizes or destabilizes the reactants, transition states, and products. For instance, in the ring-opening of an epoxide, polar solvents like water or methanol can stabilize charged intermediates and transition states through hydrogen bonding and dipole-dipole interactions. This stabilization can lower the Gibbs free energy of activation, thereby accelerating the reaction compared to the gas phase or a nonpolar solvent. mdpi.com Comparing gas-phase and solvated energy profiles provides a more realistic understanding of the reaction mechanism. researchgate.netresearchgate.net

Prediction of Spectroscopic Properties

Quantum mechanical calculations have become indispensable for predicting various spectroscopic properties, which are crucial for the structural elucidation of chiral compounds. By simulating spectra and comparing them to experimental data, researchers can confidently determine molecular structures, including the absolute stereochemistry.

Chiroptical spectroscopy, which includes Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), is a primary method for determining the absolute configuration of chiral molecules in solution. biotools.usspectroscopyeurope.com The technique relies on the differential absorption of left and right circularly polarized light by a chiral molecule. spectroscopyeurope.com Enantiomers produce mirror-image spectra, making these techniques definitive for stereochemical assignment when combined with theoretical predictions. nih.gov

The absolute configuration of a flexible molecule like this compound can be reliably determined by comparing its experimental ECD or VCD spectrum with spectra calculated for both the (S) and (R) enantiomers. biotools.usnih.gov The process involves several key steps:

Conformational Search: A thorough search for all possible low-energy conformations of the molecule is performed using molecular mechanics or semi-empirical methods.

Geometry Optimization and Energy Calculation: The identified conformers are then optimized at a higher level of theory, typically using Density Functional Theory (DFT), to obtain accurate geometries and relative energies. core.ac.uk

Spectral Calculation: For each significant conformer (usually those within a specific energy window of the global minimum), the chiroptical spectrum is calculated. Time-dependent DFT (TD-DFT) is commonly used for ECD spectra, while DFT is used for VCD spectra. researchgate.netresearchgate.net

Boltzmann Averaging: The calculated spectra of the individual conformers are averaged based on their Boltzmann populations, which are derived from their calculated free energies, to produce a final theoretical spectrum for each enantiomer. mdpi.com

Comparison: The final predicted spectra for the (S) and (R) enantiomers are compared with the experimental spectrum. The enantiomer whose calculated spectrum matches the experimental one is assigned as the correct absolute configuration. spectroscopyeurope.com

While specific published ECD/VCD studies for this compound are not available, the methodology is standard practice. An illustrative example of what theoretically predicted ECD data might look like for its enantiomers is presented below. The data shows distinct Cotton effects (peaks) at specific wavelengths, with equal magnitude and opposite signs for the (S) and (R) enantiomers, which is the hallmark of chiroptical spectroscopy.

| Enantiomer | Calculated Transition Wavelength (nm) | Rotatory Strength (R, 10-40 cgs) | Sign of Cotton Effect |

|---|---|---|---|

| This compound | 215 | +15.2 | Positive |

| 190 | -25.8 | Negative | |

| (R)-1-Methoxybutan-2-ol | 215 | -15.2 | Negative |

| 190 | +25.8 | Positive |

This table is illustrative and represents hypothetical data based on typical TD-DFT calculations for small chiral alcohols to demonstrate the principle of mirror-image ECD spectra.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods for predicting ¹H and ¹³C NMR chemical shifts have advanced significantly, providing a powerful tool for assigning the relative and absolute stereochemistry of complex molecules. nih.govresearchgate.net

The most common approach involves calculating the magnetic shielding tensors for all possible stereoisomers of a molecule using DFT with the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov These shielding values are then converted to chemical shifts and compared against experimental data. Statistical methods, such as the DP4+ probability analysis, are frequently employed to provide a quantitative measure of confidence in the structural assignment. nih.govnih.gov DP4+ analysis compares the fit between the experimental shifts and the calculated shifts for each possible isomer and uses Bayes' theorem to calculate the probability of each isomer being the correct one. nih.gov

This DFT/NMR approach is highly effective for distinguishing between diastereomers or confirming the relative configuration of stereocenters. acs.org The general workflow includes:

Generation of all possible stereoisomers in silico.

A comprehensive conformational search and DFT optimization for each isomer. scispace.com

GIAO-DFT calculation of NMR shielding constants for all atoms in the Boltzmann-populated conformers. nih.gov

Scaling and conversion of shielding constants to chemical shifts.

Statistical comparison (e.g., DP4+ analysis) of the predicted chemical shifts for each isomer against the experimental values to identify the correct structure with a calculated probability. researchgate.net

Recent advancements also include the use of machine learning (ML) models, which can predict NMR chemical shifts with high accuracy and at a fraction of the computational cost of DFT methods. mdpi.comacs.orgnih.gov These models are trained on large databases of experimental or high-level computed NMR data and can achieve mean absolute errors of less than 0.20 ppm for ¹H shifts. mdpi.com

Below is a hypothetical table illustrating how a DP4+ analysis could be used. It shows the probability scores for two possible diastereomers based on a comparison of their calculated and experimental NMR data, highlighting the ability of the method to confidently assign the correct relative stereochemistry.

| Candidate Isomer | 1H NMR DP4+ Probability (%) | 13C NMR DP4+ Probability (%) | Combined DP4+ Probability (%) |

|---|---|---|---|

| Isomer A (2S, 3R) | 99.2 | 98.5 | 99.8 |

| Isomer B (2S, 3S) | 0.8 | 1.5 | 0.2 |

This table is a representative example demonstrating the output of a DP4+ analysis for stereochemical assignment. Isomers A and B are hypothetical diastereomers.

Molecular Modeling of Intermolecular Interactions (e.g., enzyme-substrate interactions, chiral recognition)

Molecular modeling encompasses a range of computational techniques used to simulate and analyze the interactions between molecules. For a chiral compound like this compound, these methods are essential for understanding the mechanisms of chiral recognition, which is the basis for enantioselective enzymatic reactions and chromatographic separations. citedrive.com

Techniques such as molecular docking and molecular dynamics (MD) simulations can provide atomic-level details of how enantiomers interact differently with a chiral environment, such as the active site of an enzyme or the surface of a chiral stationary phase (CSP). citedrive.comnih.govacs.org

Enzyme-Substrate Interactions: Enzymes often exhibit high stereoselectivity, preferentially binding and catalyzing reactions for one enantiomer over the other. Molecular modeling can elucidate the structural basis for this selectivity. nih.govresearchgate.net A typical modeling study involves:

Docking: The (S) and (R) enantiomers of 1-Methoxybutan-2-ol are computationally "docked" into the three-dimensional structure of an enzyme's active site. Docking algorithms predict the preferred binding orientation and calculate a binding affinity score. nih.gov Differences in these scores between the two enantiomers can indicate which one binds more favorably. citedrive.com

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be run to model the dynamic behavior of the enzyme-substrate complex over time. nih.govacs.org These simulations reveal the stability of the binding pose and the specific intermolecular interactions—such as hydrogen bonds, hydrophobic interactions, and steric clashes—that contribute to the binding energy and catalytic activity. acs.orgtandfonline.com

Chiral Recognition in Chromatography: Similarly, MD simulations are used to model the interactions between enantiomers and a CSP in chiral chromatography. nih.govtandfonline.com By simulating the system, researchers can identify the key interactions responsible for the differential retention of enantiomers, leading to their separation. umons.ac.be

The fundamental principle underlying chiral recognition is that the transient diastereomeric complexes formed between the two enantiomers and the chiral selector have different interaction energies. This difference arises from the distinct three-dimensional arrangement of interaction points.

The key intermolecular forces that govern these diastereomeric interactions and are analyzed in molecular modeling studies are summarized in the table below.

| Interaction Type | Description in Chiral Recognition |

|---|---|

| Hydrogen Bonding | The hydroxyl group of this compound can act as a hydrogen bond donor and acceptor, forming specific, directional bonds with polar residues in an enzyme active site or on a CSP. |

| Hydrophobic Interactions | The butyl chain of the molecule can engage in favorable van der Waals interactions with nonpolar regions of the binding site. |

| Steric Hindrance | The spatial arrangement of the methoxy (B1213986), ethyl, and hydroxyl groups around the chiral center can lead to steric clashes for one enantiomer but not the other, preventing an optimal fit within the chiral pocket. |

| Dipole-Dipole Interactions | The ether and alcohol functional groups create local dipoles that can interact with polar groups in the chiral environment. |

Through these computational approaches, a detailed map of the interactions dictating enantioselectivity can be constructed, providing invaluable guidance for applications ranging from asymmetric synthesis to the development of enantioselective analytical methods. nih.gov

Vi. Enantiomeric Purity and Analytical Resolution of S 1 Methoxybutan 2 Ol

Methods for Enantiomeric Excess (ee) Determination

Several analytical methods are available for determining the enantiomeric excess of a chiral substance. These techniques are broadly categorized into direct methods, which use a chiral environment to distinguish enantiomers, and indirect methods, which involve converting the enantiomers into diastereomers that can be separated using standard achiral techniques. nih.govscispace.com

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used direct method for separating enantiomers and determining their ratios. nih.govphenomenex.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer of a racemic mixture. For a compound like 1-Methoxybutan-2-ol, a polysaccharide-based CSP, such as those derived from cellulose or amylose, would be a common choice.

The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP. Differences in the stability of these complexes lead to different retention times on the column, allowing for their separation and quantification. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the resulting chromatogram.

Illustrative HPLC Separation Data for Racemic 1-Methoxybutan-2-ol

| layersEnantiomer | timerRetention Time (t_R) [min] | area_chartPeak Area (%) | analyticsResolution (Rs) |

|---|---|---|---|

| (R)-1-Methoxybutan-2-ol | 8.45 | 50.0 | 2.1 |

| (S)-1-Methoxybutan-2-ol | 9.82 | 50.0 |

Note: The data presented is hypothetical and serves to illustrate a typical chiral HPLC separation.

For volatile and thermally stable compounds like 1-Methoxybutan-2-ol, Gas Chromatography (GC) with a chiral stationary phase is another effective direct method for enantiomeric separation. gcms.cz The most common chiral selectors used in GC are derivatized cyclodextrins. These macrocyclic molecules have a chiral cavity into which one enantiomer may fit better than the other, leading to differences in interaction strength and, consequently, different retention times.

The choice of the specific cyclodextrin derivative and the GC temperature program are critical parameters that must be optimized to achieve baseline separation of the enantiomers. gcms.cz Similar to HPLC, the enantiomeric excess is determined by integrating the peak areas of the separated enantiomers.

Illustrative GC Separation Data for Racemic 1-Methoxybutan-2-ol

| layersEnantiomer | timerRetention Time (t_R) [min] | area_chartPeak Area (%) | analyticsSeparation Factor (α) |

|---|---|---|---|

| (R)-1-Methoxybutan-2-ol | 12.11 | 50.0 | 1.09 |

| This compound | 12.54 | 50.0 |

Note: The data presented is hypothetical and serves to illustrate a typical chiral GC separation.

Polarimetry is a classical technique that measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. wikipedia.orglibretexts.org This property is known as optical activity. libretexts.org Each enantiomer of a chiral molecule rotates light to an equal extent but in opposite directions. youtube.com The dextrorotatory (+) enantiomer rotates light clockwise, while the levorotatory (-) enantiomer rotates it counter-clockwise.

The measured angle of rotation, known as the observed rotation (α), is proportional to the concentration of the chiral substance, the path length of the sample cell, and the specific rotation [α], which is a characteristic physical property of the pure enantiomer under defined conditions (temperature and wavelength, typically the sodium D-line at 589 nm). libretexts.orgmasterorganicchemistry.com

The optical purity, which is equivalent to the enantiomeric excess, can be calculated by comparing the specific rotation of a sample to the specific rotation of the pure enantiomer. heraldopenaccess.us

Formula for Enantiomeric Excess (ee):

ee (%) = ([α]observed / [α]max) x 100

Where:

[α]observed is the specific rotation of the mixture.

[α]max is the specific rotation of the pure enantiomer.

Calculated Optical Rotation vs. Enantiomeric Excess for this compound

| percentComposition (% S-enantiomer) | percentEnantiomeric Excess (ee %) | rotate_rightCalculated Observed Rotation (α) [degrees]* |

|---|---|---|

| 50% (Racemic) | 0% | 0.00 |

| 75% | 50% | +7.15 |

| 90% | 80% | +11.44 |

| 95% | 90% | +12.87 |

| 99% | 98% | +14.01 |

| 100% (Enantiopure) | 100% | +14.30 |

*Calculations are based on a hypothetical specific rotation [α]D of +14.3° for pure this compound.

This indirect approach involves reacting the racemic alcohol, 1-Methoxybutan-2-ol, with an enantiomerically pure chiral derivatizing agent (CDA) to form a mixture of diastereomers. wikipedia.org Unlike enantiomers, diastereomers have different physical and chemical properties and can be readily separated and quantified using standard achiral analytical techniques like HPLC or GC. tcichemicals.commdpi.com

For alcohols, common CDAs are chiral acids or their activated forms (e.g., acid chlorides) that form diastereomeric esters. A widely used example is α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), also known as Mosher's acid. wikipedia.org After the reaction is complete, the resulting diastereomeric esters can be analyzed. The ratio of the diastereomers, determined by integrating their corresponding peaks in a chromatogram, directly reflects the original enantiomeric ratio of the alcohol.

Common Chiral Derivatizing Agents for Alcohols

| scienceAgent | mediationFunctional Group | biotechResulting Derivative |

|---|---|---|

| (R)- or (S)-Mosher's acid chloride (MTPA-Cl) | Acid Chloride | Diastereomeric Esters |

| (R)- or (S)-Mandelic acid | Carboxylic Acid | Diastereomeric Esters |

| (-)-Menthyl chloroformate | Chloroformate | Diastereomeric Carbonates |

| (S)-(-)-1-(1-Naphthyl)ethyl isocyanate | Isocyanate | Diastereomeric Carbamates |

Strategies for Enantiomer Separation and Resolution

Resolution is the process of separating a racemic mixture into its individual, pure enantiomers. wikipedia.org While chromatographic methods can be used for preparative separation, classical resolution often relies on chemical methods.

As a neutral alcohol, 1-Methoxybutan-2-ol cannot directly form salts. Therefore, this resolution strategy requires a two-step approach. First, the racemic alcohol is derivatized to introduce an acidic functional group. A common method is to react the alcohol with a cyclic anhydride, such as phthalic anhydride, to form a racemic mixture of half-esters (e.g., phthalate monoesters). spcmc.ac.in

These resulting acidic half-esters can then be resolved by reacting them with an enantiomerically pure chiral base (a resolving agent), such as (-)-brucine, (+)-cinchonine, or (R)-1-phenylethylamine. libretexts.org This acid-base reaction forms a pair of diastereomeric salts.

(R,S)-Half-Ester + (R)-Base → (R)-Half-Ester-(R)-Base + (S)-Half-Ester-(R)-Base

Because these diastereomeric salts have different physical properties, including solubility, they can be separated by fractional crystallization. spcmc.ac.inlibretexts.org One diastereomer will typically crystallize preferentially from a suitable solvent, leaving the other in the mother liquor. After separation, the pure diastereomeric salt is treated with a strong acid to break the salt bond, regenerating the enantiomerically pure half-ester. Finally, hydrolysis of the half-ester yields the desired enantiomerically pure this compound.

Generalized Steps for Resolution via Diastereomeric Crystallization

| looks_oneStep | biotechProcess | filter_altOutcome |

|---|---|---|

| 1. Derivatization | React racemic 1-Methoxybutan-2-ol with phthalic anhydride. | Racemic phthalate half-ester. |

| 2. Salt Formation | Treat the racemic half-ester with a single enantiomer of a chiral base (e.g., (R)-1-phenylethylamine). | Mixture of two diastereomeric salts. |

| 3. Fractional Crystallization | Dissolve salts in a suitable solvent and cool to induce crystallization of the less soluble diastereomer. | Separation of the solid, less-soluble salt from the dissolved, more-soluble salt. |

| 4. Liberation | Treat the separated salt with a strong acid (e.g., HCl). | Enantiomerically pure half-ester. |

| 5. Hydrolysis | Hydrolyze the ester linkage of the pure half-ester. | Enantiomerically pure (S)- or (R)-1-Methoxybutan-2-ol. |

Chiral Recognition with Inclusion Hosts and Crown Ethers

Chiral recognition is a process where a chiral host molecule can selectively bind with one enantiomer of a chiral guest molecule, forming a diastereomeric complex. This differentiation is based on the three-dimensional spatial arrangement of the interacting molecules. Inclusion hosts, such as cyclodextrins, and synthetic macrocycles, like crown ethers, are prominent classes of compounds used for this purpose.

The formation of host-guest complexes is driven by non-covalent interactions, including hydrogen bonding, van der Waals forces, and hydrophobic interactions. For a molecule like this compound, the hydroxyl and methoxy (B1213986) groups would be key interaction points. A chiral host would possess a cavity or binding site with a complementary shape and arrangement of functional groups, leading to a more stable complex with one enantiomer over the other.

While the principles of chiral recognition using these host compounds are well-established for a wide array of chiral molecules, specific and detailed research studies focusing exclusively on the interaction between this compound and inclusion hosts or crown ethers are not extensively documented in publicly available scientific literature. However, the general applicability of these techniques suggests they are viable methods for the analytical differentiation of its enantiomers.

Kinetic Resolution (e.g., enzymatic or catalytic)

Kinetic resolution is a widely employed and powerful method for separating the enantiomers of a racemic mixture. wikipedia.org This technique relies on the differing reaction rates of two enantiomers with a chiral catalyst or reagent, resulting in the enrichment of the less reactive enantiomer. wikipedia.org Enzymatic kinetic resolution is particularly effective due to the high stereoselectivity of enzymes, most notably lipases. researchgate.netresearchgate.net